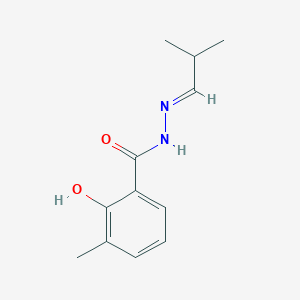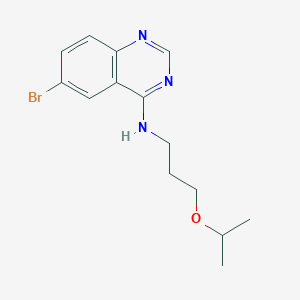![molecular formula C21H26N2O3 B4625014 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide has been reported, indicating the compound's role as an intermediate in producing more complex molecules. For instance, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides have been prepared in good yields, highlighting a method for generating acetamide derivatives with potential biological activities (Raju, 2008).
Molecular Structure Analysis
Molecular docking and structural analysis studies have been conducted on compounds with structural similarities to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide. Such studies are crucial for understanding the compound's potential interactions with biological targets. For example, the discovery and molecular docking of a compound with high σ1 receptor affinity provides insights into the ligand-receptor interactions and structural considerations necessary for high receptor affinity (Navarrete-Vázquez et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds related to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide have been explored, showing how substitutions and modifications can influence their chemical behavior and potential applications. For instance, the synthesis and antimicrobial evaluation of derivatives indicate how structural changes can impact biological activity (Gul et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, including those structurally similar to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide, have been characterized. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications. For example, the synthesis, characterization, and antioxidant activities of novel derivatives highlight the importance of physical property analysis in developing compounds with desired functionalities (Kol et al., 2016).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antifungal Activity
One application of derivatives similar to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is in the synthesis and biological evaluation of compounds for enzyme inhibition. For example, compounds bearing morpholino moieties have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX). These compounds exhibit varying degrees of enzyme inhibition, which is influenced by the structure of the amide part and substitutions on the benzylidene moiety, highlighting their potential in medicinal chemistry research (Shafii et al., 2015).
Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core, such as the introduction of a gem-dimethyl group, have led to improvements in plasmatic stability while maintaining antifungal activity, suggesting applications in developing new antifungal treatments (Bardiot et al., 2015).
Antimicrobial and Antitumor Activity
Another area of application is in the synthesis of compounds for antimicrobial and antitumor activities. For instance, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides have been synthesized as intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, indicating their potential in the development of new pharmaceutical compounds (Raju, 2008).
Moreover, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide have shown significant antimicrobial activity against a variety of microbial species, further emphasizing the relevance of such compounds in antimicrobial research (Gul et al., 2017).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-3-8-20(13-17(16)2)26-15-21(24)22-14-18-4-6-19(7-5-18)23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKYVFCUFPGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)

![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)